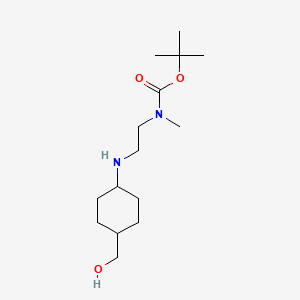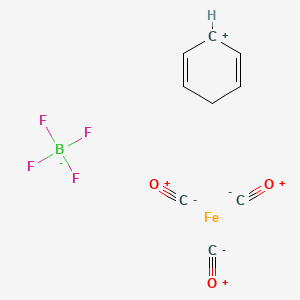
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate is an organometallic compound with the empirical formula C₉H₇BF₄FeO₃ and a molecular weight of 305.80 g/mol . This compound is known for its unique structure, which includes a cyclohexadienylium ring coordinated to an iron(0) center, along with three carbonyl (CO) ligands and a tetrafluoroborate (BF₄⁻) counterion . It is primarily used in synthetic chemistry and research applications due to its interesting reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexadienyl iron tricarbonyl with tetrafluoroboric acid (HBF₄) under controlled conditions . The reaction typically proceeds as follows:
Starting Materials: Cyclohexadienyl iron tricarbonyl and tetrafluoroboric acid.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the intermediates.
Product Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis and purification apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(II) or iron(III) species, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the iron(0) center to iron(-II) or other lower oxidation states.
Substitution: The carbonyl ligands (CO) can be substituted with other ligands such as phosphines, amines, or halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(II) or iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .
Scientific Research Applications
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and enzyme mimetics.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate involves its ability to coordinate with various ligands and undergo redox reactions. The iron(0) center can interact with electron-rich or electron-deficient species, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the nature of the ligands and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron(0)tricarbonyl tetrafluoroborate: Similar structure but with a cyclopentadienyl ring instead of a cyclohexadienyl ring.
Cyclohexadienyliumcobalt(0)tricarbonyl tetrafluoroborate: Similar structure but with cobalt instead of iron.
Cyclohexadienyliumnickel(0)tricarbonyl tetrafluoroborate: Similar structure but with nickel instead of iron.
Uniqueness
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate is unique due to its specific combination of a cyclohexadienyl ring and an iron(0) center, which imparts distinct reactivity and stability. The presence of three carbonyl ligands and a tetrafluoroborate counterion further enhances its chemical properties and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7BF4FeO3 |
|---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
carbon monoxide;cyclohexa-1,4-diene;iron;tetrafluoroborate |
InChI |
InChI=1S/C6H7.3CO.BF4.Fe/c1-2-4-6-5-3-1;3*1-2;2-1(3,4)5;/h1-5H,6H2;;;;;/q+1;;;;-1; |
InChI Key |
KNUIMJXEIAQTIM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=C[CH+]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


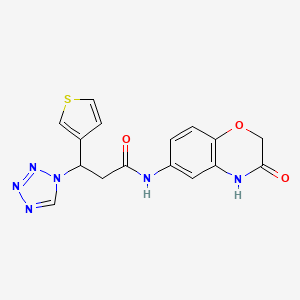


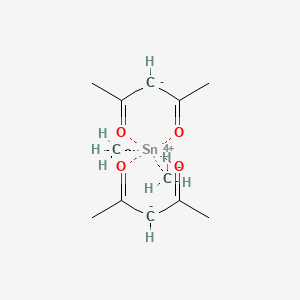
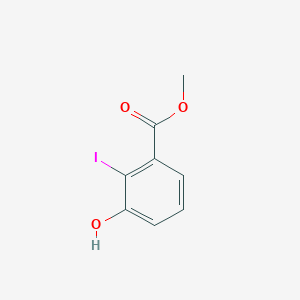
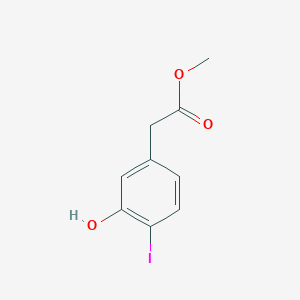
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
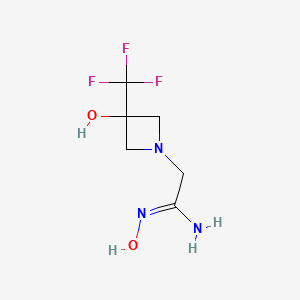
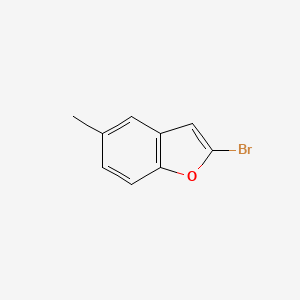
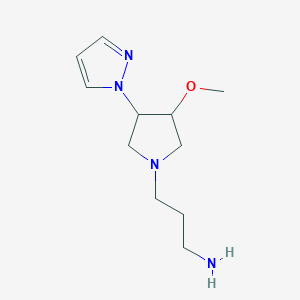


![6-(2,5-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352453.png)
